molecular formula C6H5FO B569068 4-Fluorophenol-d5 CAS No. 1219804-93-9

4-Fluorophenol-d5

Cat. No. B569068
M. Wt: 117.134
InChI Key: RHMPLDJJXGPMEX-HXRFYODMSA-N
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Description

4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO . It is commonly used as a stable isotope labeled internal standard in analytical chemistry and biochemistry applications . It is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C .


Synthesis Analysis

The synthesis of 4-Fluorophenol-d5 can be achieved through several methods. One such method involves the Baeyer-Villiger reaction . Another method uses 4-fluorophenol as a raw material, with processes of etherification protection, Friedel-Crafts acylation, and demethylation providing the target compound under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Fluorophenol-d5 is characterized by a phenolic compound with a fluorine atom attached to the aromatic ring . The average mass is 112.102 Da and the monoisotopic mass is 112.032440 Da .


Chemical Reactions Analysis

4-Fluorophenol-d5 undergoes reactions typical of phenols, such as oxidation and esterification, and can also undergo substitution reactions at the fluorine position . Studies have also investigated the electrochemical hydrodefluorination of 4-fluorophenol .


Physical And Chemical Properties Analysis

4-Fluorophenol-d5 is a colorless to light yellow liquid with a melting point of -25 °C and boiling point of 166-168 °C . It is soluble in water, ethanol, and other organic solvents .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

4-Fluorophenol is utilized as a versatile synthon in the synthesis of radiopharmaceuticals, particularly for introducing a 4-[18F]fluorophenoxy moiety into more complex molecules. Techniques involve nucleophilic labelling methods with [18F]fluoride, demonstrating the compound's significance in developing diagnostic tools in nuclear medicine (Ross et al., 2011). Further, bis(4-benzyloxyphenyl)iodonium salts have shown effectiveness as precursors for the no-carrier-added radiosynthesis of 4-[18F]fluorophenol, highlighting its crucial role in the preparation of radiopharmaceuticals for PET imaging (Helfer et al., 2013).

Environmental Bioremediation

Research on the bioremediation capabilities of marine microalgae toward fluorophenols, including 4-fluorophenol, reveals their potential in converting these compounds into less harmful substances. Specifically, the microalga Amphidinium crassum has been shown to glucosylate 4-fluorophenol to its corresponding β-D-glucoside, suggesting an eco-friendly approach to mitigating the environmental impact of such pollutants (Shimoda & Hamada, 2010).

Molecular Structure and Dynamics

The structure of 4-fluorophenol and its dynamics, particularly the barrier to internal rotation of the hydroxy group, have been explored through spectroscopy. Studies have provided insights into the molecule's quinoidal distortion upon electronic excitation, contributing to a deeper understanding of its chemical behavior and reactivity (Ratzer et al., 2003).

properties

CAS RN

1219804-93-9

Product Name

4-Fluorophenol-d5

Molecular Formula

C6H5FO

Molecular Weight

117.134

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene

InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD

InChI Key

RHMPLDJJXGPMEX-HXRFYODMSA-N

SMILES

C1=CC(=CC=C1O)F

synonyms

4-Hydroxyphenyl Fluoride-d5;  NSC 10295-d5;  p-Fluorophenol-d5

Origin of Product

United States

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